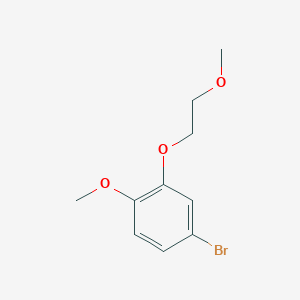

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Overview

Description

“4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C10H13BrO3 . It’s also known as "4-Bromo-2-(2-methoxyethoxy)anisole" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “1-Bromo-2-(2-methoxyethoxy)ethane” can be synthesized by stirring a solution in an ice bath before the dropwise addition of phosphorous tribromide over a 10 min period . The solution is then allowed to gradually warm and stir at room temperature for 14 hours. The solution is then heated in a 90 °C oil bath for 1 hour .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 261.11 . The compound has a density of 1.4±0.1 g/cm^3 .

Scientific Research Applications

Toxicology Research :

- A study by Poklis et al. (2014) discusses the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detecting and quantifying a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, in a case of severe intoxication (Poklis et al., 2014).

Synthesis and Organic Chemistry :

- Kulangiappar et al. (2014) describe an electrochemical method for the bromination of 4-methoxy toluene, producing various brominated compounds including those structurally similar to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene (Kulangiappar et al., 2014).

- Akbaba et al. (2010) conducted a total synthesis of a biologically active, naturally occurring compound starting from a similar brominated benzene derivative (Akbaba et al., 2010).

Environmental Science and Engineering :

- Xu et al. (2018) investigated the degradation mechanism, kinetics, and toxicity of 4-bromophenol, a compound similar in structure to this compound, by electrochemical reduction and oxidation (Xu et al., 2018).

Molecular Electronics :

- Stuhr-Hansen et al. (2005) discuss the use of simple and accessible aryl bromides, like the compound , as building blocks for molecular wires in electronics (Stuhr-Hansen et al., 2005).

Chemical Reactivity and Properties Analysis :

- Yadav et al. (2022) performed a detailed study on the structure, vibrational analysis, and chemical reactivity descriptors of a similar brominated benzoic acid compound, providing insights into the reactivity and properties of such molecules (Yadav et al., 2022).

Natural Products and Antioxidant Activity :

- Li et al. (2011) isolated and characterized bromophenols from marine algae, highlighting the potential antioxidant activities of such compounds (Li et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy .

Mode of Action

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known to be used in the synthesis of dpp derivatives , which are involved in two-photon excited fluorescence microscopy .

Result of Action

It’s known to be used in the synthesis of dpp derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy .

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c .

Properties

IUPAC Name |

4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOFTXOOBHKZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)

![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)

![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)